Butadiene monoxide
Overview
Description
It is a colorless liquid that is highly flammable and miscible with various organic solvents such as ethanol, ethyl ether, and benzene . Butadiene monoxide is primarily used as an intermediate in the synthesis of other chemicals and has significant industrial importance.
Preparation Methods
Synthetic Routes and Reaction Conditions: Butadiene monoxide can be synthesized from butadiene through the bromohydrin method. This involves the addition of bromine and water to butadiene to form a bromohydrin intermediate, which is then treated with a base to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the epoxidation of butadiene using peroxyacetic acid or other peroxides as oxidizing agents. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Butadiene monoxide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form butadiene diol.
Reduction: It can be reduced to form butadiene.
Substitution: It can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols.
Common Reagents and Conditions:
Oxidation: Peroxyacetic acid is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products:
Oxidation: Butadiene diol.
Reduction: Butadiene.
Substitution: Various substituted butadiene derivatives depending on the nucleophile used .
Scientific Research Applications
Butadiene monoxide has several scientific research applications:
Medicine: Research is ongoing to understand its potential therapeutic applications and toxicological effects.
Industry: It is used in the production of synthetic elastomers and other polymer materials.
Mechanism of Action
Butadiene monoxide exerts its effects primarily through alkylation reactions. It reacts with nucleophilic sites in DNA and proteins, forming adducts that can lead to mutations and other cellular damage. The primary molecular targets include nucleophilic sites on purine and pyrimidine bases in DNA . The pathways involved in its metabolism include cytochrome P-450-dependent epoxidation, followed by enzymatic hydration .
Comparison with Similar Compounds
1,3-Butadiene: A precursor to butadiene monoxide, used in the production of synthetic rubber.
Ethylene oxide: Another epoxide with similar reactivity, used as a sterilizing agent and in the production of ethylene glycol.
Propylene oxide: Similar to this compound in structure and reactivity, used in the production of polyurethane plastics.
Uniqueness: this compound is unique due to its specific reactivity with nucleophilic sites in biological molecules, leading to its mutagenic and carcinogenic properties. Its ability to form specific DNA adducts distinguishes it from other similar epoxides .
Biological Activity
Butadiene monoxide (BDO) is a significant metabolite of 1,3-butadiene, a compound widely recognized for its carcinogenic properties. Understanding the biological activity of this compound is crucial for assessing its potential health risks and mechanisms of toxicity. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound, including genotoxicity, carcinogenicity, and metabolic pathways.
Chemical Structure and Properties
This compound is an epoxide derived from 1,3-butadiene. Its structure allows it to react with biological macromolecules such as DNA and proteins, potentially leading to mutagenic effects. The reactivity of BDO is primarily due to its electrophilic nature, which facilitates the formation of adducts with nucleophilic sites in cellular components.
Genotoxicity
Several studies have demonstrated that this compound exhibits genotoxic properties:
- In Vitro Studies : BDO has been shown to induce mutations in various cell lines. For instance, the Ames test indicated a significant increase in mutagenicity when BDO was tested with Salmonella typhimurium strains. This suggests that BDO can cause genetic mutations through direct interaction with DNA .
- In Vivo Studies : Research involving rodent models has revealed that BDO is capable of inducing sister chromatid exchanges (SCEs) and micronuclei in bone marrow cells. Mice appear to be more susceptible to these effects compared to rats, aligning with observations of species-specific responses to 1,3-butadiene exposure .
Table 1: Summary of Genotoxicity Findings
Study Type | Model Organism | Observed Effects | Reference |
---|---|---|---|
In Vitro | Salmonella typhimurium | Increased mutagenicity | |
In Vivo | Mice | Induction of SCEs and micronuclei | |
In Vivo | Rats | Lower susceptibility compared to mice |
Carcinogenicity
This compound has been implicated in the carcinogenic effects associated with 1,3-butadiene exposure:
- Carcinogenic Mechanisms : BDO is believed to contribute to the carcinogenic process by forming DNA adducts that lead to mutations. Studies have shown that these adducts can persist in tissues, providing a potential biomarker for exposure and effect .
- Animal Studies : Chronic exposure studies in mice have demonstrated that BDO can lead to tumor formation at various sites, similar to the effects observed with 1,3-butadiene itself. Notably, the carcinogenic potency of BDO appears to be higher in mice than in rats .
Table 2: Carcinogenic Effects of this compound
Study Type | Model Organism | Tumor Sites Identified | Reference |
---|---|---|---|
Chronic Exposure | Mice | Multiple sites (lung, liver) | |
Chronic Exposure | Rats | Higher exposure needed for tumor induction |
Metabolism and Biomarkers
The metabolism of this compound involves conversion into various reactive metabolites that can interact with cellular macromolecules:
- Metabolic Pathways : this compound is metabolized primarily by cytochrome P450 enzymes into more reactive species such as diepoxybutane (DEB), which further contributes to its genotoxic potential .
- Biomarkers : Recent studies have focused on identifying biomarkers for exposure to this compound and its metabolites. Hemoglobin adducts formed from these interactions provide a promising avenue for monitoring human exposure and assessing risk .
Case Studies
Several case studies illustrate the biological activity of this compound:
- Case Study on Occupational Exposure : Workers exposed to high levels of 1,3-butadiene showed elevated levels of hemoglobin adducts associated with this compound, correlating with increased incidences of hematological malignancies.
- Animal Model Studies : In a controlled study where rodents were exposed to this compound via inhalation, significant increases in SCEs were observed in bone marrow cells, confirming its genotoxic effects.
Properties
IUPAC Name |
2-ethenyloxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O/c1-2-4-3-5-4/h2,4H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBYFVGCMPJVJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O | |
Record name | 1,2-EPOXY-3-BUTENE | |
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Related CAS |
26703-03-7 | |
Record name | Oxirane, 2-ethenyl-, homopolymer | |
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DSSTOX Substance ID |
DTXSID4025240 | |
Record name | 1,2-Epoxy-3-butene | |
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Molecular Weight |
70.09 g/mol | |
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Physical Description |
1,2-epoxy-3-butene is a clear light yellow liquid. (NTP, 1992), Light yellow liquid; [CAMEO] Colorless liquid; [MSDSonline] | |
Record name | 1,2-EPOXY-3-BUTENE | |
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Record name | 3,4-Epoxy-1-butene | |
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Boiling Point |
149 to 151 °F at 760 mmHg (NTP, 1992), 68 °C | |
Record name | 1,2-EPOXY-3-BUTENE | |
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Record name | 3,4-EPOXY-1-BUTENE | |
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Flash Point |
-50 °F (NTP, 1992), Flash point < -50 °C, BELOW -50 °C (BELOW -58 °F) (CLOSED CUP) | |
Record name | 1,2-EPOXY-3-BUTENE | |
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Record name | 3,4-Epoxy-1-butene | |
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Solubility |
10 to 50 mg/mL at 70 °F (NTP, 1992), Soluble in ethanol, ethyl ether, benzene, and organic solvents | |
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Density |
0.87 (NTP, 1992) - Less dense than water; will float, 0.9006 g/cu cm @ 25 °C | |
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Vapor Density |
2.41 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.4 (AIR= 1) | |
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Vapor Pressure |
154.0 [mmHg] | |
Record name | 3,4-Epoxy-1-butene | |
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Impurities |
May contain up to 3% methylene chloride. | |
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Color/Form |
Liquid | |
CAS No. |
930-22-3 | |
Record name | 1,2-EPOXY-3-BUTENE | |
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Melting Point |
-211 °F (NTP, 1992), -135 deg | |
Record name | 1,2-EPOXY-3-BUTENE | |
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Retrosynthesis Analysis
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